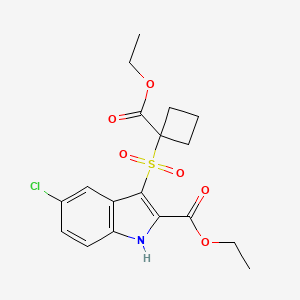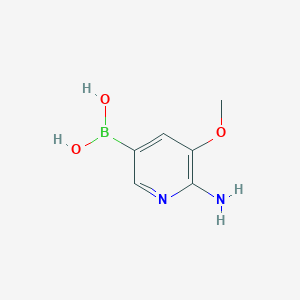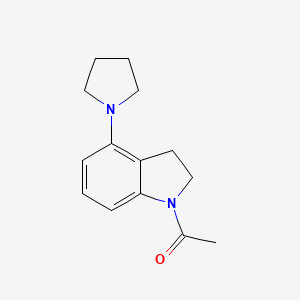
1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone is an organic compound that features a pyrrolidine ring fused to an indole structure with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone typically involves the construction of the pyrrolidine and indole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-substituted piperidines can lead to the formation of pyrrolidine derivatives through a series of steps including ring contraction and functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reagents to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The indole structure may also play a role in binding to receptors and modulating biological pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Indole derivatives: Compounds such as indole-2-carboxylic acid and 3-iodopyrroles have comparable structures and functions.
Uniqueness
1-(4-Pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone is unique due to its specific combination of the pyrrolidine and indole rings, which provides distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
1-(4-pyrrolidin-1-yl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-10-7-12-13(5-4-6-14(12)16)15-8-2-3-9-15/h4-6H,2-3,7-10H2,1H3 |
InChIキー |
PHUSCVYPLPKGHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=C(C=CC=C21)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



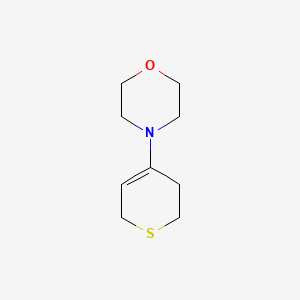





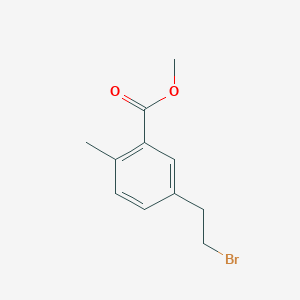
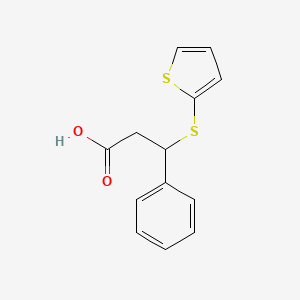
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)

